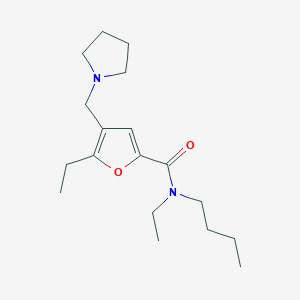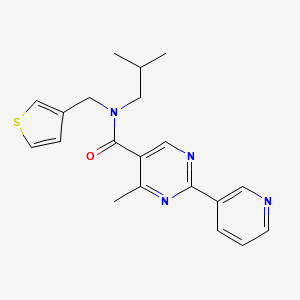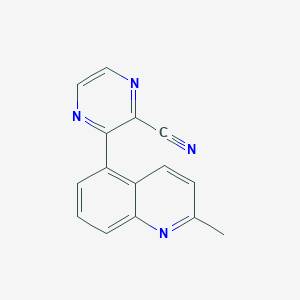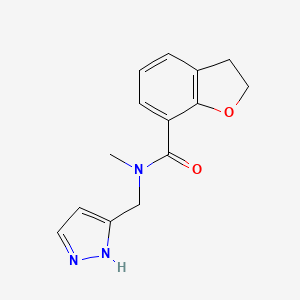![molecular formula C23H22FN3O2 B4255004 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B4255004.png)
1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
Übersicht
Beschreibung
1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a potent inhibitor of 5-lipoxygenase activating protein (FLAP), which is a key enzyme in the biosynthesis of leukotrienes, a class of inflammatory mediators.
Wirkmechanismus
1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitor exerts its pharmacological effects by inhibiting the activity of 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, which is a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that are involved in the pathogenesis of various inflammatory diseases. 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitor binds to 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide and prevents the formation of leukotrienes, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitor has been shown to effectively reduce inflammation and tissue damage in various preclinical models of inflammatory diseases, such as asthma, COPD, and psoriasis. The compound has also been shown to inhibit tumor growth and metastasis in preclinical models of cancer. 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitor has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitor has several advantages for lab experiments, including its potency, selectivity, and pharmacokinetic profile. The compound has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitor has some limitations, including its low solubility and stability, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitor has several potential future directions in scientific research, including its clinical development as a therapeutic agent for inflammatory diseases and cancer. The compound can also be used as a tool compound to study the role of leukotrienes in various biological processes. Further research is needed to optimize the pharmacokinetic properties of 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitor and to develop more potent and selective 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitors. Additionally, the compound can be used in combination with other anti-inflammatory agents to enhance its therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitor has been extensively studied in scientific research due to its potential therapeutic applications in various inflammatory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. The compound has been shown to effectively inhibit the biosynthesis of leukotrienes, which are known to play a crucial role in the pathogenesis of these diseases. 1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide inhibitor has also been tested in preclinical models of cancer, and it has shown promising results in inhibiting tumor growth and metastasis.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2/c24-19-9-2-1-7-17(19)16-27-14-6-11-21(27)23(28)26-20-10-3-4-12-22(20)29-18-8-5-13-25-15-18/h1-5,7-10,12-13,15,21H,6,11,14,16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJGWHVTDHYVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2F)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4254927.png)
![4-ethyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-(4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B4254932.png)
![N-[4-({4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}methyl)phenyl]acetamide](/img/structure/B4254941.png)
![N-(2-isopropoxyethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4254949.png)



![1-(3-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B4254982.png)
![2-methyl-8-[4-(1H-pyrazol-1-ylmethyl)benzyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4254985.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide](/img/structure/B4255010.png)
![2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,2-oxazinane](/img/structure/B4255017.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4255021.png)
![1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane](/img/structure/B4255026.png)
